molecular formula C22H45N3O B103664 N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide CAS No. 15566-80-0

N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide

Cat. No.: B103664
CAS No.: 15566-80-0
M. Wt: 367.6 g/mol
InChI Key: FUJIFZPMNJHIDG-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide: is a complex organic compound characterized by its long aliphatic chain and multiple functional groups This compound is notable for its unique structure, which includes a secondary amide, primary amine, and secondary amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-octadecenoic acid and 2-(2-aminoethylamino)ethanol.

    Amidation Reaction: The carboxylic acid group of 9-octadecenoic acid is converted to an amide by reacting it with 2-(2-aminoethylamino)ethanol under controlled conditions. This reaction often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the aliphatic chain. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions. For example, reacting with alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of N-alkylated derivatives

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Surfactants: Due to its amphiphilic nature, it can be used in the formulation of surfactants and emulsifiers.

Biology:

    Biomolecular Interactions: The compound can be used to study interactions with biomolecules such as proteins and nucleic acids, providing insights into binding mechanisms and molecular recognition.

Medicine:

    Drug Delivery: Its ability to form stable complexes with drugs makes it a potential candidate for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

Industry:

    Lubricants: The compound’s long aliphatic chain and amide group make it suitable for use as a lubricant additive, improving the performance and longevity of mechanical systems.

Mechanism of Action

The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the long aliphatic chain can insert into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Oleamide: Similar in structure but lacks the additional amine groups.

    Stearamide: Contains a saturated aliphatic chain instead of the unsaturated chain in 9-Octadecenamide.

    N-(2-Hydroxyethyl)oleamide: Contains a hydroxyl group instead of the secondary amine group.

Uniqueness:

    Functional Groups:

    Amphiphilic Nature: The combination of a long hydrophobic aliphatic chain and hydrophilic amine groups gives it unique surfactant properties.

Properties

CAS No.

15566-80-0

Molecular Formula

C22H45N3O

Molecular Weight

367.6 g/mol

IUPAC Name

(Z)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide

InChI

InChI=1S/C22H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26)/b10-9-

InChI Key

FUJIFZPMNJHIDG-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCN

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN

15566-80-0

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

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